molecular formula C9H11Cl B3052180 1-(2-Chloroethyl)-2-methylbenzene CAS No. 39199-37-6

1-(2-Chloroethyl)-2-methylbenzene

Cat. No.: B3052180
CAS No.: 39199-37-6
M. Wt: 154.63 g/mol
InChI Key: IPQIQERVBHGGCH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H11Cl It is a derivative of toluene where a chlorine atom is attached to the ethyl group at the ortho position relative to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-methylbenzyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic chlorination of 2-methyltoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

    Oxidation: The methyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 2-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 2-methylbenzyl alcohol or 2-methylbenzylamine.

    Oxidation: 2-methylbenzoic acid.

    Reduction: 2-methylbenzyl alcohol.

Scientific Research Applications

1-(2-Chloroethyl)-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of biochemical pathways and mechanisms due to its reactivity and ability to form derivatives.

    Industrial Chemistry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-2-methylbenzene exerts its effects involves the interaction of the chlorine atom with nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the ethyl group more susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways include the formation of carbon-chlorine bonds and subsequent substitution reactions.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-benzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    2-Chloroethylbenzene: Chlorine atom is attached to the benzene ring, resulting in different chemical properties.

    1-(2-Bromoethyl)-2-methylbenzene: Bromine atom instead of chlorine, leading to variations in reactivity due to the difference in halogen properties.

Uniqueness: 1-(2-Chloroethyl)-2-methylbenzene is unique due to the presence of both the methyl and chloroethyl groups, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Properties

IUPAC Name

1-(2-chloroethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIQERVBHGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959975
Record name 1-(2-Chloroethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39199-37-6
Record name 1-(2-Chloroethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39199-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC115885
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115885
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)-2-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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